4-Cyano-2-fluorobenzoyl chloride

説明

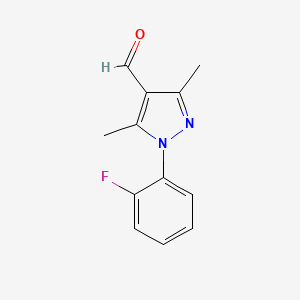

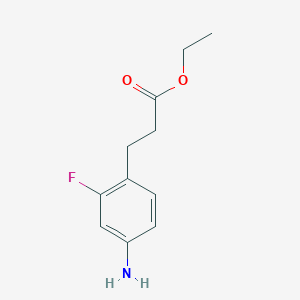

4-Cyano-2-fluorobenzoyl chloride (FBC) is a versatile chemical compound with a wide range of applications in scientific research and laboratory experiments. It is an organofluorine compound with a unique combination of properties that make it especially useful for a variety of purposes. FBC is used for the synthesis of a range of compounds and materials, as well as for the production of pharmaceuticals, biochemicals, and other materials. FBC can also be used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

科学的研究の応用

Crystallization Pathways

A study by Dikundwar and Row (2014) investigated the crystallization pathway of 4-fluorobenzoyl chloride, which shares structural similarity with 4-Cyano-2-fluorobenzoyl chloride. They discovered that quenching with liquid nitrogen produces a new crystalline form, suggesting potential applications in materials science for controlling crystalline structures Dikundwar & Row, 2014.

Synthesis of Inhibitors

Jing-shan (2006) described the synthesis of 11βHSD1 inhibitors using 4-fluorobenzoyl chloride, highlighting the role of similar compounds in the pharmaceutical industry as intermediates for developing therapeutic agents Jing-shan, 2006.

Biologically Active Compounds

Issayeva et al. (2019) explored the synthesis of N-ethoxyethylpiperidine derivatives using acylation with fluorobenzoyl chlorides, including structures related to this compound. Their work suggests potential applications in creating new compounds with antimicrobial activity Issayeva et al., 2019.

Electrochemistry

Xiao and Johnson (2003) studied the electrochemistry of an ionic liquid, revealing insights into the impurity effects of chloride. This research could provide a foundation for studying the electrochemical properties of related compounds, including this compound Xiao & Johnson, 2003.

Insecticidal Activities

Research by Shi et al. (2000) on novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, synthesized from related compounds, demonstrates the potential for developing new insecticides Shi et al., 2000.

Photophysical Properties

Tanaka et al. (2014) investigated the photoinduced reactions of o-fluorobenzoyl chloride, shedding light on the photophysical properties that could be relevant for understanding the behavior of this compound under similar conditions Tanaka et al., 2014.

Proton Conducting Materials

Lafitte, Puchner, and Jannasch (2005) developed novel proton-conducting ionomers using a process that includes the reaction with fluorobenzoyl chlorides. This approach may inspire further research on using this compound in the development of new materials for fuel cell applications Lafitte, Puchner, & Jannasch, 2005.

Safety and Hazards

4-Cyano-2-fluorobenzoyl chloride is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

作用機序

Target of Action

It is known that benzoyl chloride derivatives, such as 4-cyano-2-fluorobenzoyl chloride, are often used as acylating agents in organic synthesis . They can react with various nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively .

Mode of Action

This compound, like other benzoyl chlorides, is an acyl chloride. It is highly reactive due to the good leaving group (Cl-) and the polarized carbonyl group. When it encounters a nucleophile, such as an amine, alcohol, or thiol, it undergoes a nucleophilic acyl substitution reaction . The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, ejecting the chloride ion and forming a new covalent bond with the nucleophile .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH and temperature of the reaction environment, the presence of other reactive species, and the specific characteristics of the nucleophile it is reacting with .

特性

IUPAC Name |

4-cyano-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO/c9-8(12)6-2-1-5(4-11)3-7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFOPFHPVDSXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302500 | |

| Record name | 4-Cyano-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175596-02-8 | |

| Record name | 4-Cyano-2-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175596-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)